LacDiNAc MP Glycoside

CAS No.:

Cat. No.: VC16524746

Molecular Formula: C23H34N2O12

Molecular Weight: 530.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H34N2O12 |

|---|---|

| Molecular Weight | 530.5 g/mol |

| IUPAC Name | N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

| Standard InChI | InChI=1S/C23H34N2O12/c1-10(28)24-16-19(31)18(30)14(8-26)35-23(16)37-21-15(9-27)36-22(17(20(21)32)25-11(2)29)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29) |

| Standard InChI Key | VPSWXDRLHGWRLX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O |

Introduction

Structural and Chemical Properties of LacDiNAc MP Glycoside

Molecular Architecture

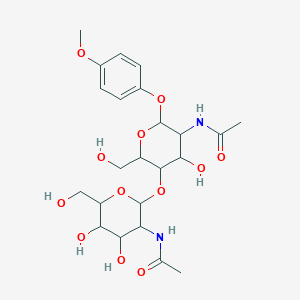

LacDiNAc MP glycoside consists of a disaccharide core () linked to a para-methoxyphenyl group via a glycosidic bond. The IUPAC name, N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide , reflects its stereochemical complexity (Table 1).

Table 1: Structural Properties of LacDiNAc MP Glycoside

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 530.5 g/mol |

| IUPAC Name | See Section 1.1 |

| Glycosidic Linkage | β1→4 between GalNAc and GlcNAc |

| Detection Tag | Para-methoxyphenyl (MP) |

The MP group enables colorimetric detection in enzyme assays, facilitating real-time monitoring of glycosyltransferase activity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the β-configuration of the glycosidic bond and the presence of acetyl groups at the C2 positions of both hexosamines .

Biosynthesis and Enzymatic Modification

LacDiNAc MP glycoside is synthesized through enzymatic glycosylation using β1,4-N-acetylgalactosaminyltransferases (β4GalNAc-Ts), which transfer GalNAc from UDP-GalNAc to GlcNAc acceptors . This pathway mirrors the natural biosynthesis of LacDiNAc-terminated glycans found on extracellular matrix (ECM) proteins such as α-dystroglycan and nidogen-1 .

Posttranslational Modifications

Recent studies have identified novel modifications of LacDiNAc structures, including phosphorylation at the GlcNAc residue . Phospho-LacDiNAc, detected in human HEK-293 cells and bovine brain tissue, represents a regulatory mechanism for ECM protein function . This modification is distinct from phosphomannose-based glycans and underscores the diversity of glycan-mediated signaling.

Research Applications in Biomedical Science

Glycan-Protein Interaction Studies

LacDiNAc MP glycoside serves as a probe for lectins and glycosyltransferases that recognize LacDiNAc epitopes. For example, it has been used to characterize the binding specificity of macrophage galactose-type lectin (MGL), which interacts with tumor-associated glycans .

Table 2: Key Applications of LacDiNAc MP Glycoside

| Application | Description |

|---|---|

| Glycan Microarrays | High-throughput profiling of lectin binding |

| Enzyme Assays | Monitoring β4GalNAc-T activity |

| Diagnostic Development | Detection of cancer biomarkers |

| Drug Discovery | Targeting glycan-mediated pathways |

Role in Disease Mechanisms

The compound has elucidated glycan involvement in immune evasion by pathogens and cancer cells. For instance, LacDiNAc-terminated glycans on Schistosoma mansoni cercariae modulate host immune responses, while their overexpression in ovarian cancer correlates with metastasis .

Industrial and Therapeutic Applications

Biopharmaceutical Production

In biotechnology, LacDiNAc MP glycoside optimizes glycoprotein yield by serving as a substrate for glycoengineering. Recombinant erythropoietin (EPO) produced in LacDiNAc-rich environments exhibits improved serum half-life due to reduced hepatic clearance .

Functional Food Development

The prebiotic potential of LacDiNAc structures promotes the growth of Bifidobacterium spp., enhancing gut microbiota composition. This application aligns with trends in nutraceuticals targeting metabolic disorders .

Future Directions and Challenges

Emerging research priorities include:

-

Structural Diversification: Engineering sulfated or fucosylated LacDiNAc analogs for enhanced lectin targeting.

-

Clinical Translation: Developing LacDiNAc-based diagnostics for early cancer detection .

-

Synthetic Biology: Integrating LacDiNAc biosynthesis pathways into microbial chassis for scalable production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume